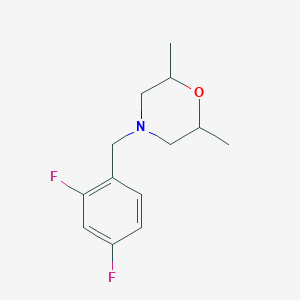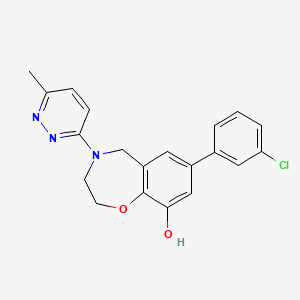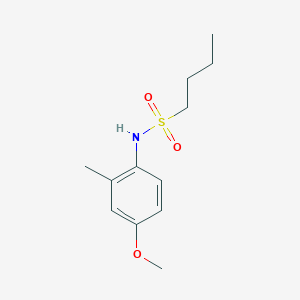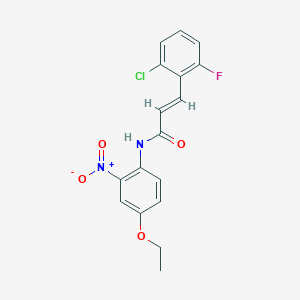
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholine, also known as DF-Morpholine, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both a morpholine ring and a difluorobenzyl group. This compound has been found to exhibit a range of interesting biological activities, which make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee is not fully understood. However, studies have suggested that it may exert its biological effects by interacting with specific proteins or enzymes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in the replication of viruses, which may explain its antiviral activity.
Biochemical and Physiological Effects:
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its antitumor activity. Additionally, it has been found to inhibit the growth of certain bacteria, which may explain its antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, and it exhibits a range of interesting biological activities. Additionally, it has been found to have low toxicity in animal studies, which makes it a promising candidate for drug development. However, there are also some limitations associated with the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in lab experiments. For example, it may be difficult to obtain large quantities of the compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee. One area of interest is the development of new therapeutic agents based on this compound. For example, researchers may explore the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee derivatives as potential treatments for Alzheimer's disease and other neurodegenerative disorders. Additionally, researchers may continue to investigate the mechanism of action of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in order to better understand its biological effects. Finally, researchers may explore the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in combination with other drugs or therapies in order to enhance its efficacy.
Synthesemethoden
The synthesis of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,4-difluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee as the main product. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Wissenschaftliche Forschungsanwendungen
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including antitumor, antiviral, and antibacterial activities. Additionally, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)5-13(11)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLJDJODGHFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[1-benzoyl-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5464370.png)
![1-(4-fluorophenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5464378.png)
![N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5464384.png)

![4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5464387.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464399.png)

![8-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5464401.png)
![4-(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5464409.png)
![2-[2-(2-chlorophenyl)vinyl]-8-quinolinol](/img/structure/B5464421.png)
![3-allyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464429.png)
![1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5464443.png)

![4-(2,6-dimethylpyridin-3-yl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5464451.png)
